molecular formula C19H21N7O B12340747 5-((5-(3-Hydroxyprop-1-yn-1-yl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-(3-Hydroxyprop-1-yn-1-yl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12340747
M. Wt: 363.4 g/mol
InChI Key: MIXUCXTUJUFAPV-UHFFFAOYSA-N
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Description

“5-((5-(3-Hydroxyprop-1-yn-1-yl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile” is a complex organic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((5-(3-Hydroxyprop-1-yn-1-yl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidin-4-ylmethyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the hydroxyprop-1-yn-1-yl group: This can be done through alkyne addition reactions.

    Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyprop-1-yn-1-yl group.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The piperidin-4-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Amines are the major products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be used to study enzyme interactions and receptor binding due to its complex structure.

Medicine

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5-((5-(3-Hydroxyprop-1-yn-1-yl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine derivatives: Compounds with similar pyrazine rings.

    Pyridine derivatives: Compounds with similar pyridine rings.

    Piperidine derivatives: Compounds with similar piperidine groups.

Uniqueness

The uniqueness of “5-((5-(3-Hydroxyprop-1-yn-1-yl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile” lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

5-[[5-(3-hydroxyprop-1-ynyl)-4-(piperidin-4-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C19H21N7O/c20-9-16-12-25-19(13-22-16)26-18-8-17(15(11-24-18)2-1-7-27)23-10-14-3-5-21-6-4-14/h8,11-14,21,27H,3-7,10H2,(H2,23,24,25,26)

InChI Key

MIXUCXTUJUFAPV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC2=CC(=NC=C2C#CCO)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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